molecular formula C11H7BrN2O3 B1527955 4-(2H-1,3-benzodioxol-5-yloxy)-5-bromopyrimidine CAS No. 1541474-20-7

4-(2H-1,3-benzodioxol-5-yloxy)-5-bromopyrimidine

Cat. No. B1527955
CAS RN: 1541474-20-7
M. Wt: 295.09 g/mol
InChI Key: FITOXBITJRHBHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2H-1,3-benzodioxol-5-yloxy)-5-bromopyrimidine is a synthetic compound belonging to the pyrimidine class of heterocyclic compounds. It is an important research chemical which has been studied for its potential applications in scientific research. In particular, its ability to interact with various enzymes and proteins has been explored in order to investigate its biochemical and physiological effects.

Scientific Research Applications

Antiviral Activity

Compounds synthesized from pyrimidine derivatives have shown promise in antiviral research. For example, derivatives of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have been explored for their antiviral activities, particularly against retroviruses. These compounds have demonstrated marked inhibitory effects on retrovirus replication in cell culture, highlighting their potential as antiretroviral agents (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Antioxidant Activity

The synthesis and study of 4-hydroxyphenyl substituted thiopyrimidine derivatives have demonstrated significant antioxidant activities. These compounds have been evaluated in vitro for their free radical scavenging ability, showcasing their potential as antioxidants with stronger activity than some standard antioxidants (Akbas, Ekin, Ergan, & Karakuş, 2018).

Antimicrobial Activity

Substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds have shown significant antibacterial and antifungal activities, comparable to standard drugs like Streptomycin and Amphotericin-B, indicating their potential use in treating bacterial and fungal infections (Laxmi, Ravi, & Nath, 2019).

Antitumor Agents

A series of racemic 4-amino-6-aryl-8-(1,3-benzodioxol-5-yl)-8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines have been synthesized and evaluated for their ability to inhibit various human tumor cell lines. Certain compounds have presented remarkable activity against numerous cancer cell lines, highlighting the potential of these pyrimidine derivatives as antitumor agents (Insuasty, Orozco, Quiroga, Abonia, Nogueras, & Cobo, 2008).

Mechanism of Action

Target of Action

The primary target of 4-(2H-1,3-benzodioxol-5-yloxy)-5-bromopyrimidine is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key player in several physiological and pathological processes.

Mode of Action

It is believed that the compound binds to the active site of the enzyme, potentially altering its activity .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

properties

IUPAC Name

4-(1,3-benzodioxol-5-yloxy)-5-bromopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O3/c12-8-4-13-5-14-11(8)17-7-1-2-9-10(3-7)16-6-15-9/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITOXBITJRHBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OC3=NC=NC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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